REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[C:6](Cl)([CH3:9])([CH3:8])[CH3:7]>[O-2].[Fe+3].[O-2].[O-2].[Fe+3].[Fe](Cl)(Cl)Cl.ClCCl>[C:6]([C:2]1[O:1][C:5]([C:6]([CH3:9])([CH3:8])[CH3:7])=[CH:4][CH:3]=1)([CH3:9])([CH3:8])[CH3:7] |f:2.3.4.5.6|
|
Name
|
|
Quantity
|
85.1 g
|
Type
|
reactant
|
Smiles
|
O1C=CC=C1
|
Name
|
|
Quantity
|
289.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)Cl
|
Name
|
|
Quantity
|
200 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[Fe+3].[O-2].[O-2].[Fe+3]
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Fe](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1275 g
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
with stirring, for a further 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the stirred mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
the mixture was then maintained
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst, which
|
Type
|
WASH
|
Details
|
was washed on the
|
Type
|
FILTRATION
|
Details
|
filter with dichloromethane (2×100 g)
|
Type
|
DISTILLATION
|
Details
|
the dichloromethane was distilled off until the internal temperature of the mixture
|
Type
|
CUSTOM
|
Details
|
reached 60°-65° C
|
Type
|
ADDITION
|
Details
|
Glycerol (125 g) was then added
|
Type
|
DISTILLATION
|
Details
|
the mixture was subjected to distillation under reduced pressure
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1OC(=CC1)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 g | |
YIELD: CALCULATEDPERCENTYIELD | 35.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |